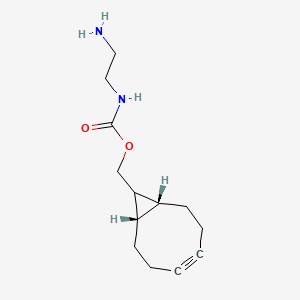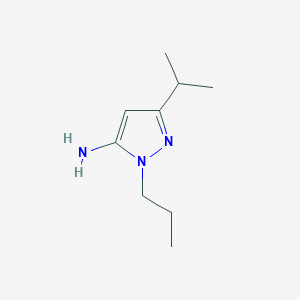
BCN-endo-NH-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-endo-NH-ethylamine, also known as (1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-aminoethylcarbamate, is a chemical compound that contains several functional groups, including a bicyclo[6.1.0]non-4-yne (BCN) group and an endo-NH group . This compound is widely used in research and drug discovery as a building block for the synthesis of various bioconjugates or prodrugs .
Preparation Methods
The synthesis of BCN-endo-NH-ethylamine involves several steps. One common method is the nucleophilic substitution of haloalkanes, where primary amines are synthesized by alkylation of ammonia . The BCN group can be introduced through a series of reactions involving the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
BCN-endo-NH-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenoalkanes, ammonia, and various catalysts . The major products formed from these reactions include secondary and tertiary amines, quaternary ammonium salts, and other nitrogen-containing compounds . The compound’s unique chemical properties allow for precise modification and functionalization of biomolecules, enabling targeted drug delivery and improved therapeutic efficacy .
Scientific Research Applications
BCN-endo-NH-ethylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioconjugates or prodrugs . In biology, it is used for the precise modification and functionalization of biomolecules . In medicine, it is used in drug design and drug delivery systems, ensuring efficient and controlled release of therapeutics . In industry, it is used in the production of pharmaceuticals, insecticides, and rubber chemicals .
Mechanism of Action
The mechanism of action of BCN-endo-NH-ethylamine involves the formation of stable triazole linkages through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction occurs without the need for a catalyst and results in the formation of stable triazole linkages . The molecular targets and pathways involved include various biomolecules and cellular receptors, enabling targeted drug delivery and improved therapeutic efficacy .
Comparison with Similar Compounds
BCN-endo-NH-ethylamine is unique due to its BCN group and endo-NH group, which impart unique electronic and chemical properties . Similar compounds include exo-BCN-NH-ethylamine, endo-BCN-OH, and endo-BCN-PEG-acid . These compounds also contain the BCN group but differ in their functional groups and chemical properties . The unique properties of this compound make it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c14-7-8-15-13(16)17-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9,14H2,(H,15,16)/t10-,11+,12? |
InChI Key |
FFWPXKBFGGQLFE-FOSCPWQOSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCN)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732153.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
![3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11732171.png)
amine](/img/structure/B11732177.png)
![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732182.png)

![benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732194.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11732203.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11732204.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732205.png)
![5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732208.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11732210.png)
![2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732214.png)
